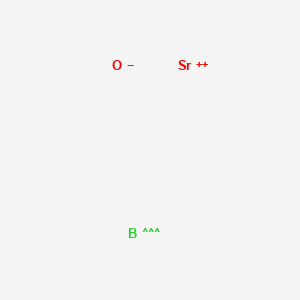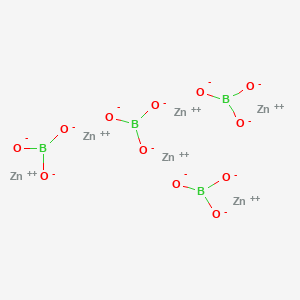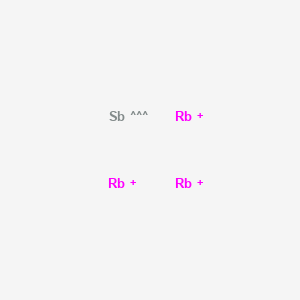
Holmium antimonide
Overview
Description
Holmium antimonide is a binary inorganic compound composed of holmium and antimony, with the chemical formula HoSb . It crystallizes in a rock-salt structure and exhibits antiferromagnetic ordering below 5.7 Kelvin . This compound is part of the larger family of rare earth antimonides, which are known for their unique magnetic and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium antimonide can be synthesized through a direct reaction between holmium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The general reaction is: [ \text{Ho} + \text{Sb} \rightarrow \text{HoSb} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 1000 to 1500 degrees Celsius. The reaction is often carried out under high pressure to ensure complete formation of the compound .
Chemical Reactions Analysis
Types of Reactions: Holmium antimonide primarily undergoes oxidation and reduction reactions. It can react with oxygen to form holmium oxide and antimony oxide. The compound is also known to participate in substitution reactions with other halides and chalcogenides.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents to form elemental holmium and antimony.
Substitution: Reacts with halides like chlorine or bromine to form holmium halides and antimony halides.
Major Products Formed:
Oxidation: Holmium oxide (Ho2O3) and antimony oxide (Sb2O3).
Reduction: Elemental holmium and antimony.
Substitution: Holmium halides (HoCl3, HoBr3) and antimony halides (SbCl3, SbBr3).
Scientific Research Applications
Holmium antimonide has several applications in scientific research due to its unique magnetic and electronic properties:
Magnetic Studies: Used in studies of antiferromagnetic materials and magnetoelastic behaviors.
Semiconductor Research: Investigated for its potential use in semiconductor devices and topological semimetals.
Optical Thermometry: Holmium-based compounds are explored for their use in optical thermometry, leveraging their luminescent properties.
Mechanism of Action
Holmium antimonide can be compared with other rare earth antimonides such as holmium diantimonide (HoSb2), dysprosium antimonide (DySb), and erbium antimonide (ErSb) . These compounds share similar crystal structures and magnetic properties but differ in their specific electronic and magnetic behaviors.
Comparison with Similar Compounds
- Holmium diantimonide (HoSb2)
- Dysprosium antimonide (DySb)
- Erbium antimonide (ErSb)
- Holmium nitride (HoN)
- Holmium phosphide (HoP)
- Holmium arsenide (HoAs)
- Holmium bismuthide (HoBi)
Holmium antimonide stands out due to its specific combination of magnetic and electronic properties, making it a valuable compound for various advanced scientific applications.
Properties
IUPAC Name |
antimony;holmium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho.Sb/q+3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACSGPMTRHBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Ho+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.690 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12029-86-6 | |
| Record name | Antimony, compd. with holmium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with holmium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with holmium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


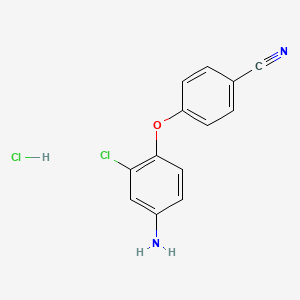
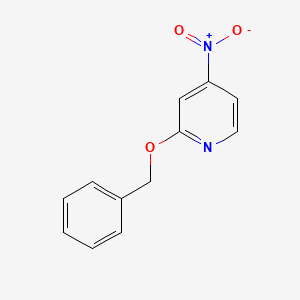

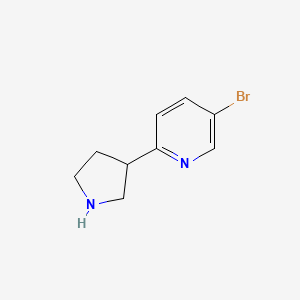

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
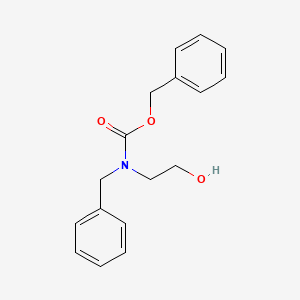
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)
